molecular formula C8H7ClINO2 B12276410 Methyl 4-amino-3-chloro-5-iodobenzoate

Methyl 4-amino-3-chloro-5-iodobenzoate

Cat. No.: B12276410
M. Wt: 311.50 g/mol
InChI Key: PEFBWQDDTIIVER-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-5-iodobenzoate is a benzoate ester with the molecular formula C8H7ClINO2 and a molecular weight of 311.5 g/mol . This compound is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-5-iodobenzoate typically involves the esterification of 4-amino-3-chloro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl 4-amino-3-chloro-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-chloro-5-iodobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility .

Properties

IUPAC Name

methyl 4-amino-3-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFBWQDDTIIVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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